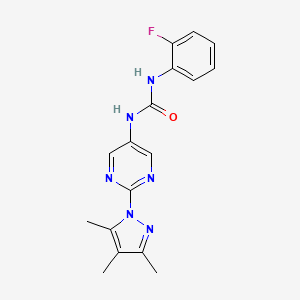

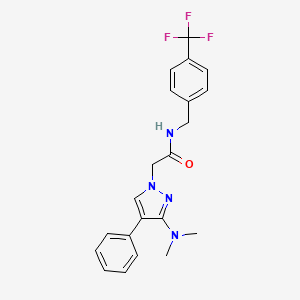

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based inhibitor that has shown promising results in various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Psoriasis Treatment

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea, as a part of pyrazolo[3,4-d]pyrimidine derivatives, shows promise in the treatment of psoriasis. A compound in this category, identified as 18b, exhibited significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, with no recurrence observed after treatment. The compound's mechanism of action and its potential as a drug candidate for psoriasis treatment were also investigated (Li et al., 2016).

Inflammatory Bowel Disease (IBD) Treatment

Pyrazolo[3,4-d]pyrimidin-4-ones, closely related to the compound , have been tested for their ability to inhibit adenosine deaminase (ADA) from bovine spleen. These compounds showed potent inhibitory activity and significant efficacy in attenuating bowel inflammation in rats with colitis. This suggests their potential use in treating inflammatory bowel diseases (La Motta et al., 2009).

Antitumor Activity

In the realm of cancer research, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated in vitro antitumor activity against human tumor cell lines representing breast, colon, and prostate cancers (Gad & Nassar, 2014).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines, which share a structural similarity with the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. Derivatives of this class have displayed subnanomolar affinity for TSPO, suggesting their potential use in neuroinflammation imaging via positron emission tomography (PET) (Damont et al., 2015).

Acute Myeloid Leukemia (AML) Treatment

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential treatments for acute myeloid leukemia (AML). Specifically, a compound designated as 33 in a study demonstrated potent inhibitory activity against FLT3 and VEGFR2, which are critical in AML pathogenesis. In a xenograft mouse model, this compound led to complete tumor regression, highlighting its potential as a treatment option for AML (Yang et al., 2013).

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c1-10-11(2)23-24(12(10)3)16-19-8-13(9-20-16)21-17(25)22-15-7-5-4-6-14(15)18/h4-9H,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARCGQMTIJUSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2858074.png)

![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2858084.png)

![6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2858087.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)

![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)

![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)

![3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B2858097.png)